![molecular formula C13H19NO2S B5486662 4,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide](/img/structure/B5486662.png)
4,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide
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Overview
Description
4,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide is a complex organic compound with a unique structure that includes a thiophene ring, a tetrahydrofuran moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of a thiophene derivative followed by the introduction of the tetrahydrofuran moiety through a nucleophilic substitution reaction. The final step usually involves the formation of the carboxamide group under mild conditions to avoid degradation of the sensitive functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines.
Scientific Research Applications
4,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers with specific electronic properties.
Mechanism of Action
The mechanism by which 4,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide exerts its effects is largely dependent on its interaction with molecular targets. The thiophene ring and carboxamide group can interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. The tetrahydrofuran moiety may enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide
- 4,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-2-thiophenecarboxamide
Uniqueness
4,5-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]-3-thiophenecarboxamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of both the thiophene ring and the tetrahydrofuran moiety provides a distinct combination of properties that are not commonly found in similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4,5-dimethyl-N-[1-(oxolan-2-yl)ethyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-8-10(3)17-7-11(8)13(15)14-9(2)12-5-4-6-16-12/h7,9,12H,4-6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHIBRAHDCVAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)NC(C)C2CCCO2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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